molecular formula C10H11N B1329880 2,4-Dimethylphenylacetonitrile CAS No. 68429-53-8

2,4-Dimethylphenylacetonitrile

Cat. No.: B1329880
CAS No.: 68429-53-8
M. Wt: 145.2 g/mol
InChI Key: OOWISQLTVOZJJI-UHFFFAOYSA-N
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Description

2,4-Dimethylphenylacetonitrile is a chemical compound belonging to the nitrile family, with the molecular formula C10H11N. It is a colorless, viscous, and oily liquid with a melting point of 5°C and a boiling point of 286°C. This compound is used in various fields such as organic synthesis and pharmaceuticals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylphenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 2,4-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: 2,4-Dimethylbenzoic acid.

    Reduction: 2,4-Dimethylphenylamine.

    Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethylphenylacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: this compound is employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylbenzonitrile
  • 2,4-Dimethylphenylamine
  • 2,4-Dimethylbenzyl chloride

Uniqueness

2,4-Dimethylphenylacetonitrile is unique due to its specific structural features, which include the presence of both methyl groups and a nitrile group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWISQLTVOZJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218546
Record name 2,4-Dimethylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68429-53-8
Record name 2,4-Dimethylphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068429538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68429-53-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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